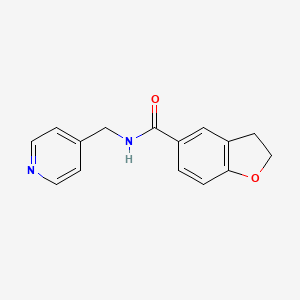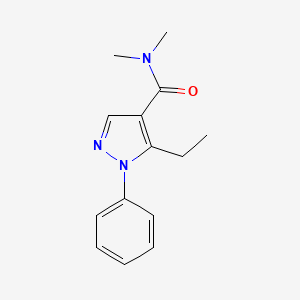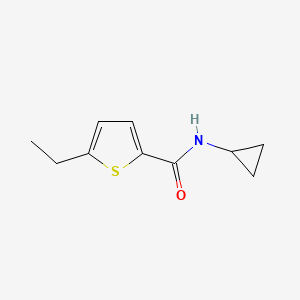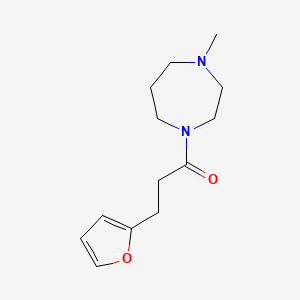
N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as PBOX-15 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide involves the inhibition of various cellular processes such as DNA replication, transcription, and protein synthesis. This compound has been shown to target specific enzymes and proteins involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit viral replication in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide in lab experiments is its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising compound for further research. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research could be done to explore its antiviral properties and potential use in treating viral infections.
Métodos De Síntesis
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been achieved using different methods. One of the most commonly used methods involves reacting 4-pyridinemethanol with 5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Aplicaciones Científicas De Investigación
N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide has been used in scientific research for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antiviral activities.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-11-3-6-16-7-4-11)13-1-2-14-12(9-13)5-8-19-14/h1-4,6-7,9H,5,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZWXKODFYDDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)
![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)


![[5-Ethyl-1-(3-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7503229.png)
